molecular formula C12H18ClNO2 B275509 N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine

N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine

Cat. No. B275509
M. Wt: 243.73 g/mol
InChI Key: UDOZIXZCQPQAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine, also known as CHEMBL299919, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. It is a member of the benzylamine class of compounds and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, leading to changes in neurotransmitter release and uptake.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in behavior and mood. It has also been found to have potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to target specific pathways and study their function. However, one limitation is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine. One area of interest is its potential use in the treatment of certain neurological disorders, such as depression and anxiety. Another area of research involves its potential use as a tool for studying the function of specific receptors in the brain. Additionally, there is interest in developing more specific and potent analogs of N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine for use in research.

Synthesis Methods

The synthesis of N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine has been studied for its potential applications in scientific research. It has been found to have affinity for certain receptors in the brain, including the serotonin transporter and the dopamine transporter. This has led to research into its potential use as a tool for studying the function of these receptors.

properties

Product Name

N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C12H18ClNO2/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

UDOZIXZCQPQAPZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCOC)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCOC)Cl

Origin of Product

United States

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